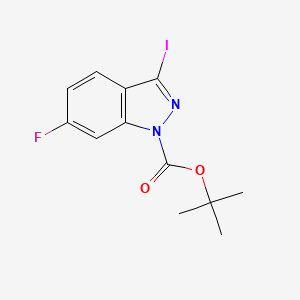

Tert-butyl 6-fluoro-3-iodo-1H-indazole-1-carboxylate

Description

Tert-butyl 6-fluoro-3-iodo-1H-indazole-1-carboxylate is a halogenated indazole derivative featuring a tert-butoxycarbonyl (Boc) protective group. The Boc group enhances stability during synthetic processes, particularly in pharmaceutical intermediates. The compound’s molecular formula is C₁₃H₁₂FINO₂, with a molecular weight of 369.16 g/mol (approximated based on analogs like CAS 811451-19-1) . Key structural features include:

- Fluoro substituent at position 6: Enhances metabolic stability and influences electronic properties.

- Iodo substituent at position 3: A heavy halogen enabling cross-coupling reactions (e.g., Suzuki-Miyaura) and serving as a leaving group.

- Boc group: Protects the indazole nitrogen, enabling selective functionalization at other positions.

Its physicochemical properties include a calculated XLogP of ~4, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 31.2 Ų, suggesting moderate solubility in polar solvents .

Properties

CAS No. |

944904-46-5 |

|---|---|

Molecular Formula |

C12H12FIN2O2 |

Molecular Weight |

362.14 g/mol |

IUPAC Name |

tert-butyl 6-fluoro-3-iodoindazole-1-carboxylate |

InChI |

InChI=1S/C12H12FIN2O2/c1-12(2,3)18-11(17)16-9-6-7(13)4-5-8(9)10(14)15-16/h4-6H,1-3H3 |

InChI Key |

OZDYRULATLBCAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)F)C(=N1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 6-fluoro-3-iodo-1H-indazole-1-carboxylate typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization, and condensation reactions.

Introduction of Fluorine and Iodine: The fluorine and iodine atoms are introduced through halogenation reactions.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable processes. These may include continuous flow reactions and the use of automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-fluoro-3-iodo-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

Substitution: Formation of substituted indazole derivatives.

Oxidation: Formation of indazole oxides.

Reduction: Formation of dehalogenated indazole derivatives.

Coupling: Formation of biaryl or diaryl indazole derivatives.

Scientific Research Applications

Tert-butyl 6-fluoro-3-iodo-1H-indazole-1-carboxylate has a wide range of applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and inflammatory disorders.

Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.

Material Science: Utilized in the development of novel materials with specific electronic and optical properties.

Chemical Biology: Serves as a probe for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of Tert-butyl 6-fluoro-3-iodo-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms enhance its binding affinity and select

Biological Activity

Tert-butyl 6-fluoro-3-iodo-1H-indazole-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and implications for therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 6-fluoro-1H-indazole with iodoacetic acid derivatives under specific conditions to yield the desired carboxylate ester. The process is often optimized for yield and purity, utilizing methods such as microwave irradiation and various catalytic systems to enhance reaction efficiency .

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | 6-Fluoro-1H-indazole + Iodoacetic acid | 85.7% |

| 2 | Microwave irradiation, aqueous base | Variable |

This compound has been identified as a selective inhibitor of various kinases, including MEK4, which plays a crucial role in cancer cell signaling pathways. This compound's ability to inhibit MEK4 suggests potential applications in cancer therapy, particularly for tumors that are resistant to conventional treatments .

Case Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. For instance, one study reported an IC50 value of approximately 5.15 µM against the K562 cell line (chronic myeloid leukemia), indicating significant antiproliferative activity .

Table 2: Biological Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (CML) | 5.15 | Inhibition of Bcl2 family members |

| A549 (Lung) | TBD | TBD |

| Hep-G2 (Liver) | TBD | TBD |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the indazole ring. Studies have shown that modifications at the C3 position significantly affect the compound's potency against specific targets, highlighting the importance of SAR in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional differences between the target compound and key analogs:

Key Observations :

Substituent Effects :

- Halogens (I, F, Cl) : Iodo at position 3 is critical for coupling reactions, while fluoro at position 6 improves metabolic stability compared to chloro analogs .

- Electron-Withdrawing Groups (CN, F) : Increase reactivity toward nucleophilic attack compared to methoxy or hydroxyl groups .

Physicochemical Differences :

- Lipophilicity : The fluoro-iodo derivative (XLogP ~4) is more lipophilic than the hydroxy analog (XLogP ~2.5) .

- Solubility : Methoxy and hydroxy substituents increase TPSA (>40 Ų), enhancing aqueous solubility .

Synthetic Utility :

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 6-fluoro-3-iodo-1H-indazole-1-carboxylate, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the indazole core. Key steps include:

- Boc protection : Introduction of the tert-butyloxycarbonyl (Boc) group at the N1 position of 1H-indazole under basic conditions (e.g., NaH/DMF) to stabilize the ring during subsequent reactions .

- Fluorination : Direct electrophilic fluorination at the C6 position using Selectfluor® or DAST in anhydrous solvents .

- Iodination : Electrophilic iodination at C3 using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) .

- Characterization : Intermediates are validated via (e.g., tert-butyl group protons at δ 1.6–1.7 ppm) and (carbonyl signal at ~155 ppm). Mass spectrometry (HRMS) confirms molecular weight .

Q. How should researchers handle safety and stability concerns during the synthesis of this compound?

- Methodological Answer :

- Safety Precautions : Use fume hoods and PPE (gloves, goggles) due to the compound’s halogenated and fluorinated nature, which may release toxic fumes. Avoid contact with oxidizing agents .

- Stability : Store under inert gas (argon) at –20°C to prevent hydrolysis of the Boc group. Monitor for discoloration or precipitate formation as indicators of degradation .

Advanced Research Questions

Q. What strategies optimize regioselective iodination at C3 without competing side reactions?

- Methodological Answer : Regioselectivity is influenced by:

- Directing Groups : The Boc group at N1 directs iodination to the C3 position via steric and electronic effects. Computational studies (DFT) show that the C3 position has a lower activation energy for electrophilic substitution compared to C4/C7 .

- Reaction Conditions : Use of NIS in dichloromethane at 0°C minimizes over-iodination. Adding a catalytic amount of H₂SO₄ enhances electrophilicity without degrading the Boc group .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in ethyl acetate/hexane (1:3). The heavy iodine atom enhances X-ray diffraction contrast.

- Refinement : Use SHELXL for small-molecule refinement. Key parameters:

- Disorder Modeling : Address positional disorder in the tert-butyl group using PART instructions.

- Hirshfeld Surface Analysis : Validate hydrogen bonding (e.g., C–H···O interactions between Boc carbonyl and adjacent fluorophenyl groups) .

Q. What computational methods predict reactivity trends for further functionalization of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level. Fukui indices identify nucleophilic/electrophilic sites; C5 and C7 positions show higher reactivity for cross-coupling (e.g., Suzuki-Miyaura) .

- Molecular Electrostatic Potential (MEP) Maps : Highlight electron-deficient regions (e.g., iodine atom) for nucleophilic attack, guiding SNAr or Ullmann coupling strategies .

Q. How do solvent and temperature affect the stability of the Boc group during functionalization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.